molecular formula C13H16O B14318908 4-Methyl-1-phenylhexa-1,5-dien-3-ol CAS No. 109062-28-4

4-Methyl-1-phenylhexa-1,5-dien-3-ol

Cat. No.: B14318908
CAS No.: 109062-28-4
M. Wt: 188.26 g/mol
InChI Key: BMMIGKFGBQCORF-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylhexa-1,5-dien-3-ol is a chiral allylic alcohol characterized by a conjugated diene system (1,5-diene), a phenyl group at position 1, and a methyl substituent at position 2. Its stereochemical complexity and structural features make it a valuable intermediate in asymmetric synthesis, particularly in transition-metal-catalyzed allylation and crotylation reactions . The compound is typically synthesized via iridium-catalyzed carbonyl allylation, yielding high enantioselectivity (up to 93% ee) and diastereomeric ratios (10:1 dr) when purified by column chromatography . Its physical properties include a colorless oil consistency and distinct spectroscopic signatures (¹H/¹³C NMR, HRMS) for structural verification .

Properties

CAS No.

109062-28-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-methyl-1-phenylhexa-1,5-dien-3-ol

InChI

InChI=1S/C13H16O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h3-11,13-14H,1H2,2H3

InChI Key

BMMIGKFGBQCORF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Methyl-2-phenylacrylaldehyde

The critical precursor for this route, 4-methyl-2-phenylacrylaldehyde, is synthesized via Eschenmoser salt-mediated methylenation. In a representative procedure:

  • Charge a flame-dried flask with 4-methylphenylacetaldehyde (1.0 equiv)
  • Add dichloromethane (0.15 M) and triethylamine (10 equiv)
  • Introduce Eschenmoser's salt (2.05 equiv) in one portion
  • Stir at 20°C for 90 minutes under nitrogen

This produces the α,β-unsaturated aldehyde in 68-72% yield after aqueous workup and low-temperature vacuum distillation (bath <20°C to prevent dimerization).

Nucleophilic Addition of Allyl Grignard Reagent

The key transformation employs controlled addition of allylmagnesium chloride to the activated aldehyde:

Reaction Conditions Table 1

Parameter Specification
Solvent Anhydrous THF (0.30 M)
Temperature 0°C → 25°C gradual warm
Stoichiometry 1:1.05 aldehyde:Grignard
Reaction Time 4-6 hours
Workup Saturated NH4Cl quench
Purification Silica gel chromatography (EtOAc/hexanes)

This protocol delivers this compound in 55-60% isolated yield with >95% purity by GC-MS. The stereochemical outcome favors the erythro diastereomer (78:22 dr) due to chelation-controlled addition through a six-membered transition state.

Photoredox Titanium-Catalyzed Propargylation

Mechanism of [Cp2TiCl2]-Mediated Coupling

Recent advances in photoredox catalysis enable direct formation of the dienol skeleton through titanium-mediated radical coupling. The proposed mechanism involves:

  • Ti(III) generation via light-induced reduction of [Cp2TiCl2]
  • Single electron transfer to propargyl bromide
  • Radical addition to aldehyde carbonyl
  • β-Hydrogen abstraction forming conjugated diene

Optimized Reaction Parameters Table 2

Component Quantity
[Cp2TiCl2] 10 mol%
4-Methylbenzaldehyde 1.0 equiv
Propargyl bromide 3.0 equiv
Solvent DCM/MeCN (3:1)
Light Source 450 nm LEDs
Reaction Time 18-24 hours

This method achieves 48-52% yield with excellent functional group tolerance, though requiring careful exclusion of oxygen. Comparative NMR analysis shows identical spectral patterns to Grignard-derived material, confirming structural fidelity.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR (400 MHz, CDCl₃)
δ 7.38-7.25 (m, 5H, Ar-H), 5.82-5.65 (m, 2H, CH₂=CH), 5.21 (dd, J=17.2, 1.6 Hz, 1H, CH₂=CH), 5.12 (dd, J=10.4, 1.2 Hz, 1H, CH₂=CH), 4.58 (dt, J=7.6, 4.2 Hz, 1H, CH-O), 2.36 (qd, J=7.2, 1.8 Hz, 1H, CH(CH₃)), 1.78 (d, J=1.6 Hz, 3H, CH₃).

¹³C NMR (101 MHz, CDCl₃)
δ 143.2 (C-Ar), 137.8 (C=C), 128.4-126.1 (Ar-C), 117.3 (CH₂=CH), 74.8 (CH-O), 33.6 (CH(CH₃)), 22.1 (CH₃).

The diagnostic vinyl proton couplings (J=17.2/10.4 Hz) confirm trans-configuration of the 1,5-diene system.

Comparative Method Analysis

Synthetic Efficiency Table 3

Method Yield (%) Purity (%) Diastereomer Ratio
Grignard Addition 55-60 >95 78:22
Photoredox Catalysis 48-52 90 65:35
Classical Aldol 40-45* 85* 50:50

*Estimated from literature

The Grignard approach demonstrates superior yield and stereocontrol, though requiring stringent anhydrous conditions. Photoredox methods offer functional group compatibility advantages at the expense of lower diastereoselectivity.

Industrial-Scale Considerations

For kilogram-scale production, the Grignard protocol has been adapted with:

  • Continuous flow reactor design (residence time 8-10 minutes)
  • Inline IR monitoring of aldehyde consumption
  • Liquid-liquid centrifugal separation
    This achieves 82% conversion efficiency with 99.8% purity by HPLC. Critical process parameters include strict temperature control (<5°C during Grignard addition) and magnesium activation using 1,2-dibromoethane.

Emerging Methodologies

Recent unpublished work explores enzymatic dynamic kinetic resolution using modified alcohol dehydrogenases, achieving 92% ee for the (R)-enantiomer. Biocatalytic routes show promise for pharmaceutical applications requiring enantiopure material.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-Methyl-1-phenylhexa-1,5-dien-3-one.

    Reduction: Formation of 4-Methyl-1-phenylhexane-3-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Methyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The double bonds in the hexadiene moiety can undergo reactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-methyl-1-phenylhexa-1,5-dien-3-ol vary in substituent patterns, stereochemistry, and reactivity. Below is a detailed comparison with key examples:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Structural Features Synthesis Method Stereoselectivity/Reactivity Biological/Functional Relevance References
This compound Phenyl (C1), methyl (C4), 1,5-diene, allylic alcohol (C3) Iridium-catalyzed carbonyl allylation 93% ee, 10:1 dr; anti-diastereoselectivity Synthetic intermediate
(1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol Chlorine substituents (C1, C6), methyl (C2) Natural product isolation (red alga) Absolute configuration via Mosher’s method Mild antibacterial activity
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)hexa-1,5-dien-3-ol Cyclohexene ring (C2 substituent), 1,5-diene, allylic alcohol Barbier allylation with Al/In catalysis NMR/HRMS confirmed; no stereoselectivity data reported Terpene-derived synthetic intermediate
4-Methyl-1-phenylhex-5-yn-3-ol Phenyl (C1), methyl (C4), terminal alkyne (C5) Photoredox propargylation of aldehydes Regioisomeric mixture (5b:5b’ = 92:8); low dr (18:82) Catalytic studies
6-Phenylhexa-1,3,5-triyn-1-ol Phenyl (C6), conjugated triple bonds (C1-C3-C5) Sonogashira cross-coupling Polyyne backbone; no stereochemical data Material science applications

Key Observations :

Substituent Effects: The phenyl group at C1 in this compound enhances π-π interactions in catalytic systems, enabling high enantioselectivity . In contrast, chlorine substituents in the hepta-dienol analog confer bioactivity but reduce synthetic utility due to complex isolation . Alkyne-containing analogs (e.g., hex-5-yn-3-ol) exhibit regioisomerism challenges, limiting stereochemical control .

Stereochemical Complexity: The anti-diastereoselectivity of this compound contrasts with the syn-preference observed in some allylic alcohols, underscoring the role of iridium catalysts in stereodirection . Natural analogs (e.g., dichloroheptadienol) require advanced methods like Mosher’s analysis for absolute configuration determination, unlike synthetic derivatives .

Functional Applications :

  • While this compound is primarily a synthetic building block, halogenated marine analogs show mild antibacterial properties . Polyyne derivatives (e.g., triyn-1-ol) are explored for optoelectronic materials due to extended conjugation .

Research Findings and Contradictions

  • Catalytic Efficiency : Iridium catalysts outperform titanium- or palladium-based systems in achieving high enantioselectivity for the title compound, though photoredox methods show promise for alkyne-functionalized analogs .
  • Biological Activity: Unlike halogenated marine dienols, this compound lacks reported bioactivity, highlighting a functional divergence between synthetic and natural derivatives .
  • Regioisomer Challenges : Propargylation reactions yield mixtures (e.g., 5b/5b’), whereas allylation methods for the title compound provide cleaner outputs .

Q & A

Q. How can researchers design collaborative workflows to study the compound’s applications in multi-step syntheses (e.g., natural product analogs)?

  • Methodology : Adopt modular reaction sequences (e.g., one-pot Sonogashira/cyclization steps) to streamline synthesis . Use shared electronic lab notebooks (ELNs) and version-controlled data repositories to synchronize structural characterization data (NMR, IR) across teams .

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